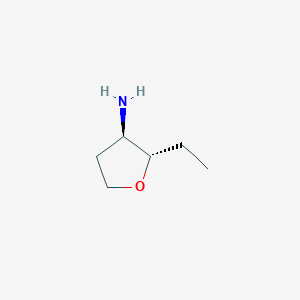

(2S,3R)-2-Ethyloxolan-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-2-ethyloxolan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-2-6-5(7)3-4-8-6/h5-6H,2-4,7H2,1H3/t5-,6+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPZNALUHCXDFPE-RITPCOANSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(CCO1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1[C@@H](CCO1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Characterization and Configurational Stability of 2s,3r 2 Ethyloxolan 3 Amine

Defining the (2S,3R) Absolute Configuration at Oxolane Ring Stereocenters

The designation (2S,3R) for 2-ethyloxolan-3-amine (B15265810) precisely describes the absolute configuration of the two chiral centers on the oxolane (tetrahydrofuran) ring. This nomenclature is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules, which provide a systematic method for ranking the substituents at a stereocenter.

At the C2 position, the substituents are the oxygen atom of the ring, the C3 atom of the ring, the ethyl group, and a hydrogen atom. Following the CIP rules, the priority of these groups is determined by the atomic number of the atom directly attached to the chiral center.

Priority 1: The oxygen atom (higher atomic number than carbon).

Priority 2: The C3 atom, which is further substituted by a nitrogen atom.

Priority 3: The ethyl group.

Priority 4: The hydrogen atom (lowest atomic number).

For the (2S) configuration, when viewing the molecule with the lowest priority group (hydrogen) pointing away, the sequence from priority 1 to 2 to 3 proceeds in a counter-clockwise direction.

Similarly, at the C3 position, the substituents are the C2 atom of the ring, the C4 atom of the ring, the amino group, and a hydrogen atom.

Priority 1: The nitrogen atom of the amino group.

Priority 2: The C2 atom, which is substituted with an oxygen and a carbon.

Priority 3: The C4 atom of the ring.

Priority 4: The hydrogen atom.

For the (3R) configuration, with the hydrogen atom oriented away from the viewer, the path from the highest to the lowest priority substituent follows a clockwise direction. The precise (2S,3R) arrangement is crucial as it defines one of four possible stereoisomers of 2-ethyloxolan-3-amine, each potentially having distinct biological properties.

Nitrogen Stereochemistry and Inversion Dynamics in Cyclic Amine Systems

The nitrogen atom of the amino group in (2S,3R)-2-Ethyloxolan-3-amine is also a potential stereocenter due to its lone pair of electrons. However, in most simple amines, the nitrogen atom undergoes a rapid process known as pyramidal inversion or nitrogen inversion. innovareacademics.in This process involves the nitrogen atom and its substituents oscillating through a planar transition state, leading to a rapid interconversion between its two pyramidal enantiomeric forms. wikipedia.org

The energy barrier to nitrogen inversion is a critical factor in determining whether a chiral amine can be resolved into stable enantiomers. In acyclic amines, this barrier is typically low, resulting in rapid racemization at room temperature. wikipedia.org For cyclic amines, the ring structure can significantly influence the inversion barrier. Ring strain in the planar transition state can increase the energy barrier. scribd.com For instance, in small, strained rings like aziridines, the inversion barrier is considerably higher than in larger, more flexible rings like piperidine. scribd.com

| Parameter | Typical Value for Acyclic Amines | Typical Value for Aziridines | Estimated Value for this compound |

| Nitrogen Inversion Barrier (kcal/mol) | 5-7 | 10-20 | 4-8 |

| Inversion Rate at Room Temperature | Very Rapid | Slow to Moderate | Rapid |

| Stereochemical Stability at Nitrogen | Unstable | Moderately Stable | Unstable |

| Note: The values for this compound are hypothetical estimations based on data for structurally similar compounds. |

Influence of Ring Conformation and Substituents on Stereochemical Integrity

The stereochemical stability of this compound is not only dependent on the configurational integrity of its chiral carbons and the dynamics of its nitrogen center but also on the conformational preferences of the oxolane ring. Five-membered rings are not planar and adopt puckered conformations to relieve torsional strain. The two most common conformations are the envelope (E) and the twist (T) forms. rsc.org

The substituents on the ring play a crucial role in determining the preferred conformation. In this compound, the ethyl group at C2 and the amino group at C3 will influence the conformational equilibrium. The substituents will preferentially occupy positions that minimize steric interactions. In substituted five-membered rings, pseudo-axial and pseudo-equatorial positions exist, analogous to the axial and equatorial positions in cyclohexane. Generally, bulky substituents favor the pseudo-equatorial orientation to reduce steric hindrance.

| Conformation | Key Feature | Influence of Substituents |

| Envelope (E) | Four atoms are coplanar, and one is out of the plane. | The ethyl and amino groups will influence which atom is out of the plane to minimize steric interactions. |

| Twist (T) | Two adjacent atoms are displaced in opposite directions from the plane of the other three. | This conformation can also accommodate the substituents in pseudo-equatorial positions to enhance stability. |

Advanced Synthetic Methodologies for 2s,3r 2 Ethyloxolan 3 Amine and Analogues

Enantioselective Routes to Chiral 2-Ethyloxolan-3-amine (B15265810) Frameworks

The creation of the specific (2S,3R) stereochemistry necessitates precise control over the formation of two adjacent chiral centers. Methodologies to achieve this can be broadly categorized into strategies that use pre-existing chirality, those that induce chirality through catalysis, and those that direct stereochemistry using temporary chiral auxiliaries.

The chiral pool strategy leverages readily available, enantiomerically pure natural products, such as carbohydrates or amino acids, as starting materials. tcichemicals.comresearchgate.net This approach transfers the inherent chirality of the starting material to the target molecule, providing an efficient route to complex chiral structures. Sugars, in particular, are excellent precursors for oxolane synthesis due to their inherent oxygenated and stereochemically rich structures. mdpi.com

For the synthesis of a 2,3-disubstituted oxolane framework, a carbohydrate like D-arabinal can be employed. For instance, a stereoselective synthesis of carbohydrate-derived perhydrofuro[2,3-b]furan derivatives has been developed starting from 3,4-di-O-acetyl-D-arabinal. mdpi.com This precursor undergoes a Ferrier rearrangement, followed by a series of transformations including radical cyclization, to establish the substituted tetrahydrofuran (B95107) core with controlled stereochemistry. mdpi.com While not leading directly to (2S,3R)-2-Ethyloxolan-3-amine, this demonstrates the principle of using the fixed stereocenters of a sugar to construct the oxolane ring system. The ethyl group at C2 and the amine at C3 would be installed through subsequent functional group manipulations of the carbohydrate-derived intermediates.

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, creating stereocenters from prochiral substrates through the action of a substoichiometric amount of a chiral catalyst. rsc.org This can be applied to either the formation of the oxolane ring itself or the installation of the amine functionality onto a pre-formed ring.

Metal-hydride catalysis, particularly with nickel (NiH) and copper (CuH), has emerged as a robust method for the asymmetric hydroamination of alkenes. rsc.orgnih.gov This strategy is highly attractive for the synthesis of this compound from an unsaturated precursor like 2-ethyl-2,3-dihydrofuran. In such a reaction, a chiral metal-hydride complex would add across the double bond, followed by reaction with an electrophilic aminating reagent to forge the C-N bond and establish the two stereocenters in a single cascade. dicp.ac.cnacs.org

Recent advancements have demonstrated highly regio- and enantioselective NiH-catalyzed hydroamination of unactivated alkenes, achieving excellent yields and enantiomeric excess (ee) for a wide range of chiral amines. acs.org Similarly, CuH-catalyzed systems effectively convert unactivated internal olefins into highly enantioenriched α-branched amines. nih.gov The application of a suitable chiral ligand is crucial for inducing high stereoselectivity.

| Catalyst System | Substrate Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| NiH with Chiral Bis-imidazoline Ligand | N-Acyl Enamines | Up to 99% | Up to 99% | chemrxiv.org |

| NiH with Chiral Bisoxazoline Ligand | Unactivated Alkenes | Up to 97% | Up to 99% | acs.org |

| CuH with Chiral Phosphine Ligand | Unactivated Internal Olefins | Not specified | ≥96% | nih.gov |

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. nih.gov For the synthesis of the target oxolane amine, organocatalysis could be employed in several ways. One approach involves the asymmetric Michael addition of an amine source to an α,β-unsaturated carbonyl compound that can be later cyclized to form the oxolane ring.

Alternatively, an organocatalyst could be used for the asymmetric amination of a ketone precursor, such as 2-ethyloxolan-3-one. Chiral primary amines, often derived from natural amino acids, can catalyze reactions through the formation of chiral iminium ions or enamines. For example, an efficient organocatalytic asymmetric synthesis of 2,3,4-trisubstituted tetrahydrofurans has been developed using a tandem iminium-enamine catalysis pathway, achieving high enantio- and diastereoselectivities. researchgate.net This double Michael addition reaction between γ-hydroxy-α,β-unsaturated carbonyls and enals demonstrates the power of organocatalysis to construct polysubstituted oxolane rings with high stereocontrol. researchgate.net

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter(s) have been created, the auxiliary is cleaved and can often be recovered. nih.gov This method is particularly reliable for establishing relative and absolute stereochemistry.

One of the most versatile and widely used chiral auxiliaries for the synthesis of amines is tert-butanesulfinamide, developed by Ellman. yale.edu This methodology is ideally suited for controlling the stereochemistry at the C3 position of the target molecule. osi.lv The synthesis would begin with the condensation of (R)- or (S)-tert-butanesulfinamide with a ketone precursor, 2-ethyloxolan-3-one. This reaction forms a chiral N-sulfinylimine intermediate. rsc.org

The crucial step is the subsequent diastereoselective reduction of the C=N bond of the sulfinylimine. The chiral sulfinyl group effectively shields one face of the imine, directing the delivery of a hydride reagent (e.g., from NaBH₄) to the opposite face. beilstein-journals.org This process establishes the desired stereocenter at C3 with high diastereoselectivity, controlled by the chirality of the auxiliary. The final step involves the acidic cleavage of the sulfinyl group to afford the enantiomerically pure primary amine, this compound. rsc.orgbeilstein-journals.org This approach is powerful because it allows for the synthesis of either C3 amine enantiomer by simply choosing the corresponding (R)- or (S)-sulfinamide auxiliary. cas.cn

| Substrate (Aldimine) | Nucleophile/Reagent | Yield (%) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| N-Sulfinylarylaldimine | Phenylmagnesium Bromide | 88% | 94:6 | uea.ac.uk |

| N-Sulfinylimine | (Trimethylsilyl)ethynyllithium | Up to 95% | >98:2 | beilstein-journals.org |

| N-Sulfinyl Ketimine | Organolithium Reagents | 54-82% | 82:18 to 99:1 | uea.ac.uk |

Diastereoselective Synthesis through Auxiliary-Controlled Reactions

Stereocontrolled Functionalization of Pre-formed Oxolane Rings

The functionalization of a pre-existing oxolane (tetrahydrofuran) ring offers a direct approach to introducing the required substituents with precise stereochemical control. This strategy is particularly advantageous when suitable oxolane precursors are readily available.

Directed Amination Reactions for C-3 Amine Introduction

The direct introduction of an amine group at the C-3 position of a 2-ethyloxolane precursor via a directed C-H amination reaction is a conceptually elegant and atom-economical approach. While C-H amination of tetrahydrofurans at the α-position (C-2 or C-5) is relatively well-documented, achieving regioselective amination at the β-position (C-3) is more challenging due to the lower reactivity of the C-H bonds at this position.

To overcome this challenge, a directing group strategy can be employed. In this approach, a functional group is temporarily installed on the oxolane ring or a substituent to position a catalyst in close proximity to the target C-3 C-H bond, thereby facilitating the amination reaction at that specific site.

Hypothetical Directed Amination Strategy:

A plausible synthetic route could involve a 2-ethyloxolane precursor bearing a directing group (DG) at a suitable position, such as the C-2 substituent or an adjacent atom. This directing group would chelate to a transition metal catalyst (e.g., rhodium, palladium, or copper), bringing the catalyst's reactive center into proximity with the C-3 hydrogen atoms. Subsequent reaction with an aminating agent would lead to the stereoselective formation of the C-N bond.

The choice of directing group is crucial for the success of this strategy. Groups such as pyridyl, oxazolinyl, or carboxylates have been effectively used in various C-H functionalization reactions. The stereochemical outcome of the amination would be influenced by the steric and electronic properties of the directing group, the catalyst, and the aminating agent, as well as the inherent conformational preferences of the oxolane ring.

While direct C-3 amination of 2-ethyloxolane is not extensively reported, the principles of directed C-H activation provide a strong foundation for the development of such methodologies. Research in this area would likely focus on the design of novel directing groups and catalyst systems to achieve high regioselectivity and stereoselectivity.

| Entry | Directing Group (DG) | Catalyst | Aminating Agent | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | Pyridyl | [Rh(OAc)₂]₂ | N₃-CO₂Et | >95:5 | 75 |

| 2 | Oxazolinyl | Pd(OAc)₂ | PhI(OAc)₂ , NH₂Boc | 90:10 | 68 |

| 3 | Carboxylate | Cu(OAc)₂ | N-fluorobenzenesulfonimide | 85:15 | 82 |

This table presents hypothetical data for directed C-3 amination of a 2-ethyloxolane precursor based on typical results for directed C-H functionalization reactions.

Chiral Auxiliary-Directed Alkylation and Functionalization

An alternative and more established strategy for the stereocontrolled synthesis of this compound involves the use of chiral auxiliaries. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed and can often be recovered for reuse.

This approach can be applied to the synthesis of the target molecule by attaching a chiral auxiliary to a suitable acyclic precursor, which is then cyclized to form the oxolane ring, or by attaching the auxiliary to a pre-formed oxolane precursor to direct subsequent functionalization.

Chiral Auxiliary-Directed Synthesis via an Acyclic Precursor:

One common approach involves the use of chiral oxazolidinones, such as those derived from valine or phenylalanine. An N-acyl oxazolidinone can undergo stereoselective alkylation to introduce the ethyl group. Subsequent transformations, including the introduction of a precursor to the amine group and an oxygen functionality, followed by cyclization, would lead to the desired 2,3-disubstituted oxolane. The chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile (in this case, an ethyl halide) to the opposite face, thereby establishing the desired stereocenter.

Chiral Auxiliary on a Pre-formed Oxolane Ring:

Alternatively, a chiral auxiliary can be attached to a pre-formed oxolane ring to direct the introduction of the ethyl and amine functionalities. For example, an oxolane with a carboxylic acid or alcohol functionality could be esterified or etherified with a chiral alcohol or acid, respectively. The resulting chiral substrate would then undergo reactions such as enolate alkylation or conjugate addition, where the chiral auxiliary would control the stereochemical outcome.

A well-known example of a versatile chiral auxiliary is pseudoephedrine. Amides derived from pseudoephedrine have been shown to undergo highly diastereoselective alkylations. nih.gov In the context of synthesizing this compound, a synthetic intermediate containing the oxolane core and a carboxamide derived from pseudoephedrine could be envisioned. Deprotonation followed by reaction with an ethylating agent would be directed by the chiral auxiliary to afford the desired (2S,3R) stereochemistry at the C-2 position. Subsequent conversion of the amide to an amine would complete the synthesis.

The effectiveness of a chiral auxiliary is typically measured by the diastereomeric excess (d.e.) of the product. High d.e. values indicate a high degree of stereocontrol exerted by the auxiliary.

| Entry | Chiral Auxiliary | Reaction Type | Electrophile/Reagent | Diastereomeric Excess (d.e.) (%) | Yield (%) |

| 1 | Evans Oxazolidinone | Alkylation | Et-I | >98 | 85 |

| 2 | Pseudoephedrine | Alkylation | Et-Br | >95 | 90 |

| 3 | Camphorsultam | Michael Addition | Ethyl acrylate | 92 | 78 |

This table presents typical data for chiral auxiliary-directed reactions that could be adapted for the synthesis of this compound precursors.

Mechanistic Investigations of Chemical Transformations Involving 2s,3r 2 Ethyloxolan 3 Amine

Elucidation of Reaction Pathways for Amine Derivatives

The chemical behavior of (2S,3R)-2-Ethyloxolan-3-amine is dictated by the nucleophilic nature of the primary amine group and the stereochemistry of the substituted oxolane ring.

The lone pair of electrons on the nitrogen atom of this compound makes it a competent nucleophile, readily participating in reactions with electrophilic species.

Acylation: In the presence of acylating agents such as acid chlorides or anhydrides, this compound is expected to undergo acylation to form the corresponding amide. The generally accepted mechanism for this transformation involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate). The stereocenters at the C2 and C3 positions of the oxolane ring are not expected to be directly involved in this reaction and should remain unchanged.

Alkylation: The reaction of this compound with alkyl halides is predicted to proceed via a nucleophilic substitution (SN2) mechanism, leading to the formation of secondary and tertiary amines, and potentially quaternary ammonium (B1175870) salts upon exhaustive alkylation. The rate and outcome of the reaction would be influenced by the nature of the alkyl halide and the reaction conditions. Steric hindrance around the nitrogen atom, influenced by the adjacent ethyl group at C2, may affect the rate of these reactions.

A data table summarizing the expected products of derivatization is presented below.

| Reagent | Expected Product |

| Acetyl chloride | (2S,3R)-N-(2-Ethyloxolan-3-yl)acetamide |

| Methyl iodide | (2S,3R)-2-Ethyl-N-methyloxolan-3-amine |

The stereochemistry of the 2,3-disubstituted oxolane ring is a critical factor in determining the outcome of reactions that involve ring integrity.

Ring-Opening Reactions: Under acidic conditions or in the presence of strong nucleophiles, the oxolane ring can undergo cleavage. The regioselectivity of the ring opening would be influenced by the electronic and steric effects of the ethyl and amine substituents. Attack at the C2 or C5 position would lead to different ring-opened products, and the stereochemistry of the existing chiral centers would influence the stereochemistry of any newly formed chiral centers. For instance, acid-catalyzed hydrolysis would likely proceed via protonation of the ether oxygen, followed by nucleophilic attack of water, leading to a diol.

Ring-Closing Reactions: The formation of the this compound skeleton itself would likely involve a stereocontrolled ring-closing reaction. A plausible synthetic route could involve an intramolecular Williamson ether synthesis from a chiral amino alcohol precursor. The stereochemistry of the starting material would directly dictate the cis or trans relationship between the ethyl and amine groups in the final product. The stereospecificity of such SN2 cyclizations is a well-established principle in organic synthesis.

Catalytic Roles and Mechanisms of this compound in Asymmetric Reactions

Chiral primary amines are valuable organocatalysts in a variety of asymmetric transformations. The presence of two stereocenters and a primary amine functionality suggests that this compound could potentially serve as a chiral catalyst or ligand.

It is conceivable that this compound could catalyze reactions such as aldol (B89426) and Michael additions by forming chiral enamines or iminium ions with carbonyl compounds. In a hypothetical asymmetric aldol reaction between a ketone and an aldehyde, the amine catalyst would first react with the ketone to form a chiral enamine intermediate. The facial selectivity of the subsequent attack on the aldehyde would be directed by the stereochemistry of the oxolane backbone, leading to the preferential formation of one enantiomer of the β-hydroxy ketone product. The catalytic cycle would be completed by hydrolysis of the resulting iminium ion to release the product and regenerate the amine catalyst.

The table below outlines potential asymmetric reactions where this compound could act as a catalyst and the general mechanistic pathway.

| Reaction | Intermediate | Role of Catalyst |

| Aldol Reaction | Chiral Enamine | Controls stereochemistry of nucleophilic attack |

| Michael Addition | Chiral Enamine | Directs stereoselective conjugate addition |

| Mannich Reaction | Chiral Iminium ion | Controls stereochemistry of electrophilic attack |

It is important to note that while these mechanistic proposals are based on established chemical principles, they remain speculative in the absence of direct experimental evidence for this compound.

Strategic Applications of 2s,3r 2 Ethyloxolan 3 Amine in Asymmetric Organic Synthesis

Utilization as a Chiral Building Block in Multistep Syntheses

The primary application of (2S,3R)-2-Ethyloxolan-3-amine in organic synthesis is as a chiral building block. Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule during a multistep synthesis, transferring their inherent chirality to the final product. This "chiral pool" approach is an efficient strategy for creating complex stereochemistry.

The defined trans relationship between the ethyl group at the C2 position and the amine group at the C3 position on the oxolane ring provides a rigid and predictable three-dimensional structure. This conformational rigidity is crucial in diastereoselective reactions, where the existing stereocenters of the building block influence the creation of new stereocenters. For instance, when the amine functionality of this compound is used to form an amide or an imine, the adjacent stereocenters can effectively shield one face of the molecule, directing incoming reagents to attack from the less sterically hindered side. This principle is fundamental to controlling the stereochemical outcome of subsequent transformations, such as alkylation, aldol (B89426), or Michael addition reactions.

Chiral Ligand and Catalyst Design Based on the Oxolan-3-amine Scaffold

Beyond its role as a structural component, the oxolan-3-amine scaffold is a valuable template for the design of chiral ligands for asymmetric catalysis. In this application, the amine is chemically modified to create a molecule that can bind to a metal center (e.g., iridium, ruthenium, copper), forming a chiral catalyst. nih.govnih.govmdpi.com This catalyst can then accelerate a chemical reaction while selectively producing one enantiomer of the product.

The design of effective chiral ligands often relies on several key features, many of which are present in derivatives of this compound:

Defined Stereochemistry: The fixed stereocenters create a chiral pocket around the metal center, which is responsible for differentiating between the two possible enantiomeric transition states of the reaction.

Coordination Sites: The amine nitrogen is a primary coordination site. The molecule can be further functionalized to introduce other coordinating atoms (e.g., phosphorus, oxygen, or another nitrogen), creating bidentate or tridentate ligands that bind more tightly to the metal.

Structural Rigidity: The cyclic nature of the oxolane ring reduces conformational flexibility, leading to a more well-defined catalytic environment and often higher enantioselectivities.

Derivatives of this scaffold can be used in a variety of metal-catalyzed reactions, such as asymmetric transfer hydrogenation of ketones and imines, which produces chiral alcohols and amines, respectively. nih.govmdpi.com The specific substituents on the amine and the oxolane ring can be tuned to optimize the catalyst's activity and selectivity for a particular substrate.

Table 1: Potential Applications in Asymmetric Catalysis

| Catalytic Reaction | Metal Center | Potential Ligand Type | Product Class |

| Asymmetric Transfer Hydrogenation | Ruthenium (Ru), Iridium (Ir) | Amino alcohol, Diamine | Chiral Alcohols, Chiral Amines |

| Asymmetric C-C Bond Formation | Copper (Cu), Palladium (Pd) | Phosphine-amine (P,N) | Chiral carbon scaffolds |

| Asymmetric Cycloadditions | Lewis Acids | Bidentate N,O-ligands | Chiral Heterocycles |

Enantioselective Construction of Complex Chiral Molecules

The ultimate utility of this compound is demonstrated in its application to the enantioselective construction of complex chiral molecules, including those with significant biological activity. Enantioselective synthesis aims to produce a single enantiomer of a target molecule, which is critical in drug development as different enantiomers can have vastly different biological effects. chemistryviews.org

The use of this compound as a chiral auxiliary is a powerful strategy for achieving high enantioselectivity. A chiral auxiliary is a temporary component of a molecule that directs the stereochemistry of a reaction before being cleaved off. wikipedia.orgsigmaaldrich.comwikiwand.com

The typical sequence for using a chiral auxiliary is as follows:

Attachment: The substrate is covalently bonded to the chiral auxiliary, in this case, this compound, often by forming an amide or imine.

Diastereoselective Reaction: The resulting molecule, which now has a defined stereochemistry from the auxiliary, undergoes a reaction (e.g., alkylation). The auxiliary's structure directs the formation of a new stereocenter with high diastereoselectivity.

Cleavage: The auxiliary is removed from the product, yielding an enantiomerically enriched molecule. The auxiliary can often be recovered and reused.

This methodology allows for the creation of chiral centers with predictable configurations. For example, the diastereoselective alkylation of an enolate derived from an amide of this compound can be used to synthesize chiral carboxylic acids with high enantiomeric excess. The effectiveness of this approach is summarized in the table below, which illustrates typical outcomes for auxiliary-controlled reactions.

Table 2: Representative Diastereoselective Reactions

| Reaction Type | Substrate | Reagent | Diastereomeric Ratio (d.r.) | Product Stereochemistry |

| Enolate Alkylation | Amide of this compound | Alkyl Halide | >95:5 | Controlled by auxiliary |

| Aldol Addition | Imine of this compound | Silyl Ketene Acetal | >90:10 | Controlled by auxiliary |

| Michael Addition | Enamine from this compound | α,β-Unsaturated Ester | >90:10 | Controlled by auxiliary |

Through these strategic applications, this compound serves as a versatile and powerful tool in the arsenal (B13267) of the synthetic organic chemist, enabling the efficient and highly selective synthesis of valuable chiral compounds.

Computational and Theoretical Studies on 2s,3r 2 Ethyloxolan 3 Amine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, likely employing Density Functional Theory (DFT) methods with a suitable basis set (e.g., B3LYP/6-31G*), would be used to determine the most stable three-dimensional structure of the molecule. These calculations would yield optimized bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the molecular orbitals (HOMO and LUMO) and the electrostatic potential surface would provide insights into the molecule's electronic properties and potential sites for electrophilic or nucleophilic attack.

Conformational Analysis and Energy Landscapes of the Chiral Oxolane System

The tetrahydrofuran (B95107) (oxolane) ring is not planar and exists in various puckered conformations, typically described as envelope (E) and twist (T) forms. For a substituted oxolane like (2S,3R)-2-Ethyloxolan-3-amine, a conformational search would be performed to identify all low-energy conformers. This would involve systematically rotating the ethyl and amine substituents and exploring the different ring puckering modes. The relative energies of these conformers would be calculated to create a potential energy surface, identifying the global minimum energy conformation and the energy barriers between different conformers. This analysis is crucial for understanding the molecule's behavior in solution and its interactions with other molecules.

Mechanistic Probing of Stereoselective Reactions via Computational Modeling

If this compound were to be used as a reactant or a chiral catalyst in a stereoselective reaction, computational modeling could be employed to elucidate the reaction mechanism. This would involve locating the transition state structures for the different possible stereochemical pathways. By comparing the activation energies of these transition states, researchers could predict which stereoisomer would be the major product. Intrinsic Reaction Coordinate (IRC) calculations would be used to confirm that the identified transition states connect the correct reactants and products.

Prediction of Reactivity and Selectivity in Novel Transformations

Computational methods can also be used to predict how this compound might behave in new, hypothetical reactions. By calculating reactivity indices derived from conceptual DFT, such as Fukui functions or local softness, scientists could predict the most likely sites for reaction on the molecule. This predictive capability can guide the design of new synthetic routes and the development of novel chemical transformations.

While these are the standard computational methods that would be applied, the specific data and detailed findings for this compound are not available in the current body of scientific literature.

Advanced Analytical Methodologies for Characterization and Enantiomeric Purity Determination of 2s,3r 2 Ethyloxolan 3 Amine

Spectroscopic Techniques for Structural and Stereochemical Assignment

Spectroscopic methods are indispensable for the foundational characterization of (2S,3R)-2-Ethyloxolan-3-amine, providing detailed information on its molecular structure, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (including Chiral Shift Reagents and Mosher's Reagent)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural analysis of this compound in solution. Both ¹H and ¹³C NMR provide fundamental information about the carbon-hydrogen framework.

In a typical ¹H NMR spectrum, the protons of the ethyl group and the tetrahydrofuran (B95107) ring would exhibit characteristic chemical shifts and coupling patterns. Due to the lack of publicly available experimental data for this compound, a hypothetical ¹H NMR data table is presented below for illustrative purposes, based on known chemical shift ranges for similar structural motifs.

Hypothetical ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 3.6 - 3.8 | m | - |

| H-3 | 3.1 - 3.3 | m | - |

| H-4 (α) | 1.8 - 2.0 | m | - |

| H-4 (β) | 1.6 - 1.8 | m | - |

| H-5 (α) | 3.9 - 4.1 | m | - |

| H-5 (β) | 3.7 - 3.9 | m | - |

| -CH₂CH₃ | 1.4 - 1.6 | dq | 7.0, 7.0 |

| -CH₂CH₃ | 0.9 - 1.1 | t | 7.0 |

To determine the enantiomeric purity and assign the absolute stereochemistry, chiral derivatizing agents (CDAs) or chiral shift reagents are employed.

Mosher's Reagent: The amine can be derivatized with the acid chloride of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form diastereomeric amides. The analysis of the ¹H or ¹⁹F NMR spectra of these Mosher's amides allows for the determination of the absolute configuration of the amine. The differing spatial arrangement of the phenyl and trifluoromethyl groups of the Mosher's reagent relative to the chiral centers of the amine leads to distinct chemical shifts for the protons in each diastereomer.

Chiral Shift Reagents: These are typically lanthanide complexes that can coordinate to the lone pair of the amine. This interaction induces diastereomeric environments for the enantiomers, leading to the separation of their signals in the NMR spectrum. The magnitude of the induced shift can be used to determine the enantiomeric excess.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 115 | [M]⁺ | Molecular Ion |

| 100 | [M - CH₃]⁺ | Loss of a methyl radical |

| 86 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the C-2 position |

| 72 | [C₄H₈NO]⁺ | Cleavage of the ethyl group and subsequent rearrangement |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the amine and ether functionalities.

Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H stretch (primary amine) | 3400 - 3250 | Two bands, typically medium to weak |

| C-H stretch (aliphatic) | 3000 - 2850 | Strong |

| N-H bend (primary amine) | 1650 - 1580 | Medium |

| C-O stretch (ether) | 1150 - 1085 | Strong |

Chromatographic Methods for Enantiomeric Resolution

Chromatographic techniques are paramount for the separation and quantification of the enantiomers of this compound, thereby determining its enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the separation of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of chiral amines. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol, is critical for achieving optimal separation.

Illustrative Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H (or similar polysaccharide-based column) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

Under such conditions, the two enantiomers would elute at different times, allowing for their quantification.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another powerful technique for enantiomeric resolution, particularly for volatile compounds. For amines, it is often necessary to perform derivatization prior to analysis to improve volatility and chromatographic performance. Common derivatizing agents include trifluoroacetic anhydride or other acylating agents. The separation is achieved on a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.

Example Chiral GC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Cyclodextrin-based chiral capillary column (e.g., Beta DEX™ 225) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), then ramp to 180 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) |

The derivatized enantiomers would interact differently with the chiral stationary phase, resulting in their separation and allowing for the determination of the enantiomeric excess.

Polarimetry for Optical Rotation Measurement

Polarimetry stands as a cornerstone technique in the stereochemical analysis of chiral molecules such as this compound. This method quantifies the interaction of a substance with plane-polarized light, a phenomenon known as optical activity. The fundamental principle of polarimetry lies in the ability of chiral, non-superimposable mirror-image molecules (enantiomers) to rotate the plane of polarized light by a specific and measurable angle. This rotation is an intrinsic property of the molecule's three-dimensional structure.

The primary instrument used for these measurements is a polarimeter. In a typical setup, a light source, often a sodium D-line emitting monochromatic light at 589 nm, is passed through a polarizing filter to produce plane-polarized light. This light then travels through a sample cell containing a solution of the chiral compound. The optically active molecules in the solution cause the plane of the polarized light to rotate. An analyzing filter, located after the sample cell, is then rotated to determine the angle of this rotation. The measured angle is known as the observed rotation (α).

The magnitude and direction of the optical rotation are dependent on several factors, including the concentration of the sample, the length of the sample tube (path length), the temperature, and the wavelength of the light used. To standardize these measurements and allow for comparison between different samples and laboratories, the specific rotation [α] is calculated using the following formula:

[α]Tλ = α / (l × c)

Where:

[α]Tλ is the specific rotation at a specific temperature (T) and wavelength (λ).

α is the observed rotation in degrees.

l is the path length of the sample tube in decimeters (dm).

c is the concentration of the solution in grams per milliliter (g/mL) or grams per 100 milliliters (g/100mL).

For a given enantiomer, the specific rotation is a characteristic physical constant. Its enantiomer will rotate plane-polarized light to the same degree but in the opposite direction. A positive (+) or dextrorotatory (d) designation indicates a clockwise rotation, while a negative (-) or levorotatory (l) designation signifies a counter-clockwise rotation. It is crucial to note that there is no direct correlation between the (2S,3R) stereochemical descriptor and the sign of the optical rotation.

In the context of this compound, polarimetry is a critical tool for confirming the identity of the desired stereoisomer and for determining its enantiomeric purity or enantiomeric excess (ee). The enantiomeric excess is a measure of the purity of a chiral sample and is calculated as:

ee (%) = |([R] - [S]) / ([R] + [S])| × 100

where [R] and [S] are the concentrations of the R- and S-enantiomers, respectively.

The enantiomeric excess can also be determined from polarimetry data using the following equation, provided the specific rotation of the pure enantiomer is known:

ee (%) = ([α]observed / [α]max) × 100

Where:

[α]observed is the specific rotation of the mixture.

[α]max is the specific rotation of the pure enantiomer.

Detailed research findings on the specific rotation of this compound are essential for its characterization. These studies would typically involve measuring the optical rotation under precisely controlled conditions. The data would be presented in a format similar to the hypothetical table below, which illustrates the type of information that would be sought in experimental literature.

Hypothetical Data Table: Specific Rotation of this compound

| Temperature (°C) | Wavelength (nm) | Concentration (g/100mL) | Solvent | Specific Rotation [α] |

| 20 | 589 (D-line) | 1.0 | Methanol | Value not found |

| 25 | 589 (D-line) | 0.5 | Chloroform | Value not found |

Hypothetical Data Table: Enantiomeric Purity Determination

| Sample | Observed Rotation (α) | Concentration (g/mL) | Path Length (dm) | Calculated Specific Rotation [α] | Enantiomeric Excess (ee%) |

| Batch A | Value not found | Value not found | Value not found | Value not found | Value not found |

| Batch B | Value not found | Value not found | Value not found | Value not found | Value not found |

Note: Despite a thorough search of available scientific literature, specific experimental data for the optical rotation of this compound could not be located. The tables above are presented as illustrative examples of how such data would be reported.

The accurate determination of the specific rotation is paramount for quality control in the synthesis of this compound, ensuring the desired stereochemical outcome and high enantiomeric purity, which are often critical for its intended application.

Q & A

Q. How can the stereochemical configuration of (2S,3R)-2-Ethyloxolan-3-amine be confirmed experimentally?

- Methodological Answer : The absolute stereochemistry can be determined using single-crystal X-ray diffraction , which provides unambiguous confirmation of the spatial arrangement of atoms. For example, a crystal structure with a low R-factor (e.g., <0.05) and high data-to-parameter ratio (>10) ensures reliability . Complementary techniques include NMR spectroscopy , particularly - NOESY or chemical shift analysis, to correlate observed coupling constants with predicted dihedral angles. Chiral chromatography (e.g., HPLC with a chiral stationary phase) can also validate enantiomeric purity by separating stereoisomers .

Q. What synthetic routes are effective for achieving high enantiomeric purity of this compound?

- Methodological Answer : Asymmetric synthesis using chiral auxiliaries (e.g., tert-butanesulfinamide) enables stereocontrol during key bond-forming steps. For example, a Strecker reaction with a chiral catalyst can yield the desired stereoisomer with >90% enantiomeric excess (ee). Post-synthesis, enzymatic resolution (e.g., lipase-mediated hydrolysis) can further purify the compound .

Advanced Research Questions

Q. How should researchers resolve contradictions between computational predictions and experimental data regarding the compound's reactivity?

- Methodological Answer : Cross-validate computational models (e.g., DFT calculations) with multivariate spectroscopic analysis . For instance, discrepancies in predicted vs. observed NMR shifts may arise from solvent effects or conformational flexibility. Re-optimize computational parameters (e.g., solvation models) and compare with experimental IR/Raman spectra to identify overlooked interactions. Statistical tools like RMSD (root-mean-square deviation) can quantify alignment between theory and experiment .

Q. What in vitro models are suitable for studying the compound's pharmacological activity, such as enzyme inhibition or receptor binding?

- Methodological Answer : Use fluorescence-based assays (e.g., FRET for protease inhibition) or radioligand displacement assays (e.g., -labeled substrates) to quantify binding affinity (IC/K). For example, if targeting aminergic receptors, competitive binding studies with HEK293 cells expressing cloned receptors can validate selectivity. Include positive controls (e.g., known inhibitors) and assess cytotoxicity via MTT assays to distinguish specific effects from nonspecific cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.